8-Bromo-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
8-Bromo-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H5BrN2O2. This compound belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological applications .
Scientific Research Applications
8-Bromo-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Given its pharmacological activities, it can be inferred that it may have a significant impact at the molecular and cellular levels .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridine-3-carboxylic acid typically involves the bromination of 1,6-naphthyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,6-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine derivatives.
Common Reagents and Conditions:
Arylboronic Acids: Used in Suzuki coupling reactions to introduce aryl groups.
Palladium Catalysts: Facilitate various cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Arylated Naphthyridines: Formed through substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Comparison with Similar Compounds
1,6-Naphthyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-1,6-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: 8-Bromo-1,6-naphthyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-bromo-1,6-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSUQGOUGNXHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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